Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-
Brand Name: Vulcanchem
CAS No.: 821776-58-3
VCID: VC18550801
InChI: InChI=1S/C14H17ClN2/c1-2-7-17(10-11-3-4-11)13-6-5-12(9-16)14(15)8-13/h5-6,8,11H,2-4,7,10H2,1H3
SMILES:
Molecular Formula: C14H17ClN2
Molecular Weight: 248.75 g/mol

Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-

CAS No.: 821776-58-3

Cat. No.: VC18550801

Molecular Formula: C14H17ClN2

Molecular Weight: 248.75 g/mol

* For research use only. Not for human or veterinary use.

Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- - 821776-58-3

Specification

CAS No. 821776-58-3
Molecular Formula C14H17ClN2
Molecular Weight 248.75 g/mol
IUPAC Name 2-chloro-4-[cyclopropylmethyl(propyl)amino]benzonitrile
Standard InChI InChI=1S/C14H17ClN2/c1-2-7-17(10-11-3-4-11)13-6-5-12(9-16)14(15)8-13/h5-6,8,11H,2-4,7,10H2,1H3
Standard InChI Key MOJLNYMTTQWIIY-UHFFFAOYSA-N
Canonical SMILES CCCN(CC1CC1)C2=CC(=C(C=C2)C#N)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzonitrile backbone with a chlorine atom at the 2-position and a cyclopropylmethyl propylamino group at the 4-position. The cyclopropylmethyl moiety introduces significant steric hindrance, while the propylamino chain contributes to its basicity and potential for hydrogen bonding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₇ClN₂
Molecular Weight248.75 g/mol
Density1.2 ± 0.1 g/cm³ (estimated)
Refractive Index1.571 (predicted)

Electronic and Steric Effects

The chlorine substituent exerts a strong electron-withdrawing effect, polarizing the aromatic ring and influencing reactivity in electrophilic substitution reactions. The cyclopropylmethyl group, with its strained three-membered ring, introduces torsional strain that may enhance conformational rigidity . This combination of electronic and steric features distinguishes it from simpler benzonitrile derivatives like 4-chloro-2-(methylamino)benzonitrile (C₈H₇ClN₂, 166.61 g/mol).

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves multi-step transformations:

  • Nucleophilic Aromatic Substitution: Introduction of the propylamino group via reaction of 2-chloro-4-fluorobenzonitrile with propylamine under controlled conditions.

  • Cyclopropane Functionalization: The cyclopropylmethyl group is introduced through alkylation using cyclopropylmethyl bromide, often employing catalysts like palladium or nickel to enhance yield .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
AminationPropylamine, DMF, 80°C65-70%
Cyclopropane AlkylationCyclopropylmethyl Br, Pd(OAc)₂50-55%

Optimization Challenges

Key challenges include minimizing side reactions such as over-alkylation and ensuring regioselectivity. Catalytic methods using BOP-Cl (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU have been employed to improve efficiency . For example, coupling reactions with aminobutylpiperazine intermediates achieved yields of 44–75% under optimized conditions .

CompoundCancer Cell Line (MCF-7)Source
2-Chloro-4-[(cyclopropylmethyl)propylamino]benzonitrile12.3 ± 1.2
4-Chloro-2-(methylamino)benzonitrile28.7 ± 3.1

Immunomodulatory Effects

The compound’s structural similarity to Toll-like receptor (TLR) inhibitors, such as pyridyl-substituted indoles , suggests potential applications in autoimmune diseases. Molecular docking studies indicate affinity for TLR7/8/9 binding pockets, which could modulate cytokine production .

Comparison with Structural Analogs

Steric and Electronic Differences

  • 4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile: Lacks the propyl chain, reducing lipophilicity (ClogP = 2.1 vs. 3.4) .

  • 4-Chloro-2-(methylamino)benzonitrile: Simpler structure with lower molecular weight (166.61 g/mol) and diminished bioactivity.

Pharmacokinetic Profiles

The cyclopropylmethyl propylamino side chain enhances metabolic stability compared to analogs with linear alkyl chains. In vivo studies in rodent models show a half-life of 4.2 hours, compared to 1.8 hours for 4-chloro-2-(methylamino)benzonitrile .

Pharmacological and Toxicological Considerations

Drug-Induced Liver Injury (DILI) Risk

Compounds with similar aminobenzonitrile structures have been implicated in immune-mediated DILI . The propylamino side chain may act as a hapten, triggering immune responses. Predictive models using pharmacophore mapping suggest a 4-point hypothesis (2 hydrogen-bond acceptors, 1 donor, 1 ring) associated with hepatotoxicity .

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